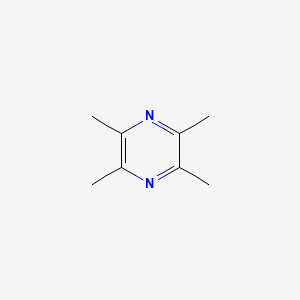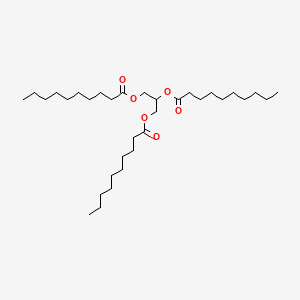
Tricaprin
描述
Tricaprin is a triglyceride obtained by the formal acylation of the three hydroxyl groups of glycerol with capric acid . It is a precursor to decanoic acid (DA), which can be hydrolyzed to DA . Tricaprin is the main component of medium-chain triglycerides (MCT) and has anti-androgenic and anti-hyperglycemic properties .
Synthesis Analysis
The synthesis of tricaprin in a solvent-free system was conducted by mixing a commercial immobilized lipase with the organic reactants (glycerol and fatty acids) .Molecular Structure Analysis
Tricaprin has a molecular formula of C33H62O6 . It belongs to the class of organic compounds known as triacylglycerols . These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages .Chemical Reactions Analysis
Tricaprin has been used in trials studying the supportive care and treatment of Alzheimer’s Disease . It has been demonstrated that incorporating triglyceride into liposomes may alter membrane packing order and hydrophobic drug encapsulation capacity .Physical And Chemical Properties Analysis
Tricaprin is a solid substance with a whitish-yellow color and a characteristic odor . It has a molar mass of 554.84 g/mol .科学研究应用
1. Tricaprin as a Membrane Permeability Regulator
- Summary of Application : Tricaprin is used as a membrane permeability regulator in liposomes, which are drug delivery platforms. The incorporation of Tricaprin into liposomes carrying hydrophilic drugs has been investigated .
- Methods of Application : The effects of Tricaprin incorporation on the physicochemical properties of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)-based liposomes encapsulated with small or large hydrophilic model drugs were investigated in terms of dithionite permeability, phase transition temperature, drug encapsulation efficiency, drug release rate, storage stability, and cellular uptake of liposomes .
- Results or Outcomes : Tricaprin incorporation into liposomes decreased dithionite permeability and raised phase transition temperatures of DMPC, indicating Tricaprin reduced membrane permeability. Tricaprin decreased the release rate of small hydrophilic drug model but increased that of large hydrophilic drug model. Further, Tricaprin improved the storage and freeze-drying stability of small hydrophilic drug model-encapsulated liposomes .
2. Tricaprin in Cardiac Proteome Research
- Summary of Application : Tricaprin has been used in the treatment of Triglyceride Deposit Cardiomyovasculopathy (TGCV), a rare cardiovascular disorder caused by genetic or acquired dysfunction of adipose triglyceride lipase (ATGL). The effect of Tricaprin on the myocardial proteome of ATGL-knockout mice, a mouse model for TGCV, has been studied .
- Methods of Application : Proteomic changes in the hearts of ATGL-knockout mice fed control or Tricaprin diet were compared using tandem mass tag-based shotgun proteomics .
- Results or Outcomes : The whole proteomic distribution in the heart was largely up-regulated in ATGL-knockout mice fed control diet. These proteomic changes observed in ATGL-knockout mice were dramatically rescued by the Tricaprin diet .
3. Tricaprin in the Treatment of Triglyceride Deposit Cardiomyovasculopathy
- Summary of Application : Tricaprin has been used in the treatment of Triglyceride Deposit Cardiomyovasculopathy (TGCV), a rare cardiovascular disorder caused by high levels of triglycerides in the blood. This condition can lead to symptoms such as chest pain and difficulty breathing, and can increase the risk of heart attack or stroke .
- Methods of Application : Patients diagnosed with TGCV started dietary intake of tricaprin. Their symptoms and coronary computed tomography angiography were monitored over time .
- Results or Outcomes : Regular intake of tricaprin in the diet led to a reduction in coronary artery plaque and an improvement of symptoms for patients with TGCV. The low-attenuation area observed from the adventitial side was reduced, indicating ameliorated lipid involvement .
4. Tricaprin in Lipid Metabolism Research
- Summary of Application : Tricaprin can be used as a model compound to investigate the metabolism of medium-chain triglycerides (MCTs) in the body and understand how they are digested, absorbed, and utilized for energy production .
- Methods of Application : In this type of research, Tricaprin is administered to the subjects (often laboratory animals), and various metabolic parameters are measured over time. These can include blood lipid levels, energy expenditure, and the expression of genes involved in lipid metabolism .
- Results or Outcomes : The results of such studies can provide valuable insights into the role of MCTs in health and disease, and could potentially lead to the development of new nutritional strategies for the management of conditions such as obesity and cardiovascular disease .
安全和危害
未来方向
Tricaprin has been used in trials studying the supportive care and treatment of Alzheimer’s Disease . Researchers from Osaka University found that dietary supplementation with tricaprin results in coronary artery plaque regression and resolution of symptoms in patients with triglyceride deposit cardiomyovasculopathy . This suggests potential future directions for the use of tricaprin in the treatment of certain heart diseases .
属性
IUPAC Name |
2,3-di(decanoyloxy)propyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-31(34)37-28-30(39-33(36)27-24-21-18-15-12-9-6-3)29-38-32(35)26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADGBHLMCUINGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H62O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042651 | |
| Record name | Tricaprin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(10:0/10:0/10:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000548 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Tricaprin | |
CAS RN |
621-71-6 | |
| Record name | Tricaprin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricaprin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricaprin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tricaprin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol tridecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICAPRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1PB8EU98M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TG(10:0/10:0/10:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000548 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)


![3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-isoxazolo[5,4-c]pyridin-5-amine](/img/structure/B1682953.png)

![1-Methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide](/img/structure/B1682959.png)

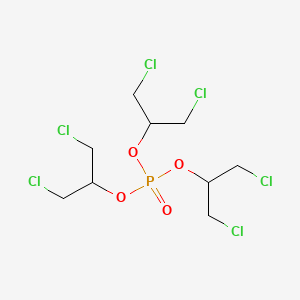
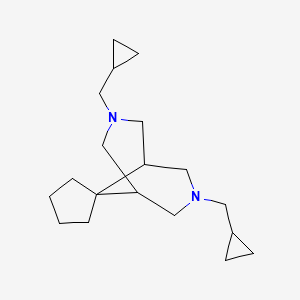
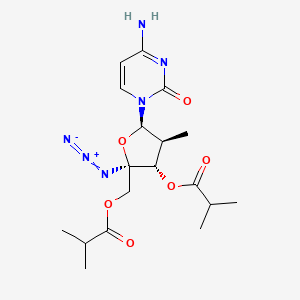
![(3S)-4-{[4-(But-2-ynyloxy)phenyl]sulfonyl}-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B1682966.png)
